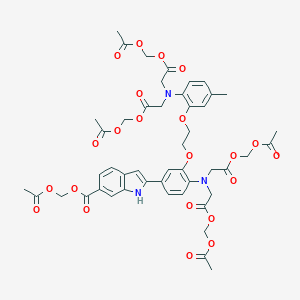

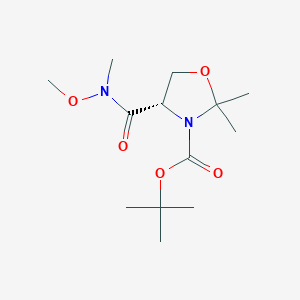

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related organic compounds often involves multi-step chemical reactions, including nitration, methoxylation, and the formation of ether linkages. For instance, the synthesis of 4-methoxyphenol from 4-chloro-1-nitrobenzene involves substitution reactions and reductive processes, indicating similar methodologies could be applied to the compound (Jian, 2000).

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using X-ray crystallography, revealing details about bond lengths, angles, and conformation. For example, the structure of a closely related compound was determined by X-ray diffraction, showcasing the significance of intramolecular interactions in determining the conformation of nitro substituents (Gopal, Chandler, & Robertson, 1980).

Chemical Reactions and Properties

The chemical behavior of organic compounds, including reactivity and interaction with various reagents, provides insight into their properties. The synthesis and properties of photoluminescent materials, for example, involve complex reactions highlighting the potential chemical versatility of such compounds (Loewe & Weder, 2002).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are critical for understanding their behavior in different environments. Crystallographic studies offer valuable data on these properties, as seen in the analysis of compounds with nitro and methoxy groups (Schäfer et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photoluminescence, are influenced by the molecular structure and substituents. The synthesis and characterization of related compounds demonstrate the impact of molecular structure on photoluminescence and other chemical properties (Loewe & Weder, 2002).

Scientific Research Applications

Synthesis of Organomercury Compounds

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene can be used as a precursor in the synthesis of organomercury compounds. The process involves the mercuration of related nitrobenzene derivatives, leading to the formation of various organomercury compounds through reactions with mercuric trifluoroacetate. These compounds have been studied for their unique NMR spectra and coupling constants, providing insights into their structural characteristics (Deacon, O'Connor, & Stretton, 1986).

Novel Synthetic Routes

The chemical structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene offers a platform for developing new synthetic routes for related compounds. For instance, novel synthetic routines have been established for 2-chloro-4-nitrophenol using economically accessible materials, showcasing the potential of using such compounds as starting points for industrial-scale chemical syntheses (Chen Chao-sen, 2009).

Advancements in Polymer Chemistry

The compound's structure is instrumental in the advancement of polymer chemistry, particularly in the synthesis of novel polymeric materials. Its derivatives serve as crucial intermediates in the creation of high-performance polymers, demonstrating the compound's significance in materials science and engineering (Yu Xin-hai, 2010).

Environmental Chemistry Research

Research in environmental chemistry has utilized derivatives of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene to study the behavior and transformation of chemical pollutants. For example, studies on the electrochemical reduction of related chlorophenoxy compounds provide valuable data on their degradation pathways and potential environmental impacts (Peverly et al., 2014).

Herbicide Residue Analysis

The compound and its analogs have been investigated for their use in the analysis of herbicide residues in agricultural products. This research is crucial for ensuring food safety and understanding the environmental fate of herbicides (Yamagishi et al., 1978).

Mechanism of Action

properties

IUPAC Name |

1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4/c1-19-12-7-13(11(15)6-10(12)14)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFSOMFASDJKKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)

![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)